6-Methoxy-3(2H)-benzofuranone
Overview
Description
6-Methoxy-3(2H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds are characterized by a benzene ring fused to a lactone ring, a structure that is commonly found in various natural products and pharmaceuticals. The methoxy group at the 6-position of the benzofuranone ring is a significant feature that can influence the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of benzofuranone derivatives, including those with methoxy groups, has been explored through various methods. One approach involves the use of Claisen rearrangement and ring-closing metathesis to convert phenols into benzofurans, which can then be further functionalized to yield the desired benzofuranone compounds . Another method described the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone, which is closely related to the target molecule, indicating that methoxy groups can be introduced into the benzofuran scaffold . Additionally, Lewis acid-promoted synthesis has been reported as a one-step method for creating 2(3H)-benzofuranones, which could potentially be adapted to synthesize 6-methoxy-3(2H)-benzofuranone .
Molecular Structure Analysis
The molecular structure of benzofuranones, including 6-methoxy-3(2H)-benzofuranone, is characterized by the presence of a lactone ring fused to a benzene ring. The methoxy group at the 6-position is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The synthesis and structural elucidation of related compounds, such as the degradation products of dihydrosterigmatocystin, provide insights into the stereochemistry and electronic properties of the benzofuranone core .
Chemical Reactions Analysis
Benzofuranones can undergo various chemical reactions, including radical cascades, which have been demonstrated in the synthesis of benzofuran-2(3H)-ones . The presence of a methoxy group can also influence the reactivity of the benzofuranone ring, as seen in the synthesis of derivatives where different heterocyclic and acyclic moieties were introduced at specific positions . The reactivity of the methoxy group itself can be exploited in further functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxy-3(2H)-benzofuranone are influenced by its molecular structure. The methoxy group contributes to the molecule's polarity, solubility, and potential hydrogen bonding interactions. The synthesis of related compounds, such as 2-bromo-6-chloro-3(2H)-benzofuranone, provides information on the reactivity of the benzofuranone ring and the influence of substituents on its physical properties . The degradation products of a new substance from yeast, which include various methoxy-substituted benzene derivatives, also shed light on the stability and degradation pathways of benzofuranones .
Scientific Research Applications
1. Medicinal Chemistry
- Summary of the Application : 6-Methoxy-3(2H)-benzofuranone is a type of heterocyclic compound, which are present in more than 85% of all physiologically active chemical compounds . These compounds are of great interest in medicinal chemistry due to their wide range of biological activities.
2. Cytotoxicity Evaluation
- Summary of the Application : 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1), a derivative of 6-Methoxy-3(2H)-benzofuranone, has been isolated from seeds of Syzygium nervosum and exhibits various bioactivities, such as anticancer, antimicrobial, AMP-dependent protein kinase (AMPK) activator, anti-influenza, and antiviral effects .
- Methods of Application : In the study, thirty three DMC derivatives were synthesized through acylation, alkylations, and sulfonylation . These semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .
- Results or Outcomes : It was found that most derivatives exhibited higher cytotoxicity than DMC . In particular, 4′-O-caproylated-DMC (2b) and 4′-O-methylated-DMC (2g) displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively . Additionally, 4′-O-benzylated-DMC (2h) demonstrated the strongest cytotoxicity against A-549 and FaDu with IC50 values of 9.99 and 13.98 μM, respectively .
3. Molecular Docking Studies
Future Directions
properties
IUPAC Name |
6-methoxy-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLMRPOVMOPQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342877 | |
Record name | 6-Methoxy-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3(2H)-benzofuranone | |
CAS RN |
15832-09-4 | |
Record name | 6-Methoxy-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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